molecular formula C13H20N2O B1443456 1-(2-Ethoxybenzyl)pyrrolidin-3-amine CAS No. 1250731-36-2

1-(2-Ethoxybenzyl)pyrrolidin-3-amine

Cat. No. B1443456
M. Wt: 220.31 g/mol
InChI Key: DTFIYULXVYIYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Ethoxybenzyl)pyrrolidin-3-amine” is a chemical compound with a molecular formula of C13H20N2O . It belongs to the class of compounds known as pyrrolidines , which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in “1-(2-Ethoxybenzyl)pyrrolidin-3-amine” contributes to the stereochemistry of the molecule . The sp3-hybridization allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, leads to increased three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Ethoxybenzyl)pyrrolidin-3-amine” are not fully detailed in the retrieved data. It has a molecular weight of 220.31 g/mol . More specific properties such as boiling point, melting point, and solubility are not available.

Future Directions

The pyrrolidine scaffold, to which “1-(2-Ethoxybenzyl)pyrrolidin-3-amine” belongs, continues to be of great interest in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-11(13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFIYULXVYIYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxybenzyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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